![molecular formula C11H14N4O B1416904 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1036572-10-7](/img/structure/B1416904.png)
2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, were synthesized and characterized. These compounds were formed by cyclization of certain hydrazides with CS2 and H2SO4. Their structures were elucidated using IR, Mass, and 1H NMR spectra (El‐Sayed et al., 2008).
Anticancer Applications
A study synthesized a series of compounds including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine and evaluated their in vitro anticancer activity against various human cancer cell lines. Some of these compounds exhibited significant cytotoxicity against most cell lines (Abdo & Kamel, 2015).
Antimicrobial and Anticancer Agents
Another research synthesized oxadiazole analogues, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, and tested them for antiproliferative and antimicrobial activities. Some compounds showed significant anticancer activity, with higher selectivity towards certain cancer cell lines (Ahsan & Shastri, 2015).
Hypertensive Activity
A study synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, and expected them to have better hypertensive activity (Kumar & Mashelker, 2007).
Antimicrobial Activities
Research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, revealed that most of the synthesized compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)9(12)11-14-10(15-16-11)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBOSRNJRZXAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171848 | |
Record name | α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |
CAS RN |
1036572-10-7 | |
Record name | α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036572-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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